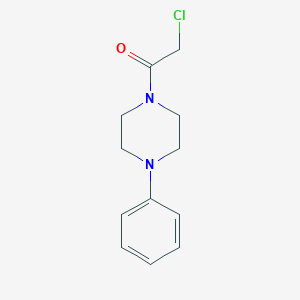

2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone

説明

2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone is a chemical compound with the molecular formula C12H15ClN2O. . This compound is known for its unique structure, which includes a phenylpiperazine moiety attached to a chloroethanone group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone typically involves the alkylation of 4-phenylpiperazine with 2-chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

化学反応の分析

Nucleophilic Substitution Reactions

The chloroacetamide group undergoes nucleophilic substitution with amines, alcohols, and thiols. For example:

With Piperidine Derivatives

Reaction with 4-benzylpiperidine in DMF (100°C, microwave) forms 2-[4-(benzyl)piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone , a precursor for sigma-1 receptor ligands .

Table 2: Substitution with Amines

| Amine | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Benzylpiperidine | DMF, K₂CO₃, 100°C | Bis-piperazine derivative | 46 | |

| 1-(2-Methoxyphenyl)piperazine | CHCl₃, 80–85°C | Symmetrical bis-piperazine analog | 78 |

Oxidation and Reduction Reactions

The compound participates in redox transformations:

Oxidation

Using KMnO₄/H⁺ , the acetyl group oxidizes to carboxylic acid derivatives.

Reduction

LiAlH₄ reduces the carbonyl group to a hydroxymethylene moiety, forming 2-chloro-1-(4-phenylpiperazin-1-yl)ethanol .

Table 3: Redox Reactions

Stability and Handling

科学的研究の応用

Medicinal Chemistry

The compound is primarily utilized in the synthesis of pharmaceuticals targeting central nervous system (CNS) disorders. Research indicates that derivatives of piperazine, including 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone, exhibit a range of biological activities:

- Antidepressant Activity : Compounds derived from piperazine have shown potential as antidepressants due to their ability to modulate neurotransmitter systems.

- Antipsychotic Properties : The structural similarity to known antipsychotic agents suggests that this compound may influence dopaminergic and serotonergic pathways.

- Antimicrobial Effects : Some studies have indicated that piperazine derivatives possess antibacterial and antifungal properties, making them candidates for further research in infectious disease treatments.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its chloroacetyl group allows for various chemical reactions:

-

Nucleophilic Substitution : The chloroacetyl moiety can be substituted by nucleophiles such as amines or thiols, facilitating the formation of new piperazine derivatives.

Reaction Type Example Nucleophiles Products Formed Nucleophilic Substitution Amines, Thiols Substituted piperazines Reduction Lithium Aluminum Hydride Alcohols or amines Oxidation Potassium Permanganate Ketones or carboxylic acids

Biological Studies

The compound is also utilized in biological research to study enzyme inhibition and receptor binding. Its mechanism of action involves forming covalent bonds with nucleophilic sites on proteins, which can lead to the inhibition of enzyme activity or modulation of receptor functions. This property makes it valuable in drug design and development.

Case Studies

- Enzyme Inhibition Studies : Research has demonstrated that piperazine derivatives can inhibit specific enzymes involved in disease pathways. For instance, studies have shown that modifications of the piperazine ring enhance binding affinity to target enzymes.

- Receptor Binding Affinity : Investigations into the binding characteristics of this compound reveal its potential as a ligand for various receptors implicated in psychiatric disorders.

作用機序

The mechanism of action of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in the case of acetylcholinesterase inhibitors, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is crucial for its potential use in the treatment of neurodegenerative diseases like Alzheimer’s disease.

類似化合物との比較

Similar Compounds

- 2-Chloro-1-(3-chlorophenyl)ethanone

- 2-Chloro-1-[3-(trifluoromethyl)phenyl]ethanone

- N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives

Uniqueness

2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone is unique due to its specific structure, which combines a phenylpiperazine moiety with a chloroethanone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

生物活性

2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and future research directions.

The synthesis of this compound typically involves the alkylation of 4-phenylpiperazine with 2-chloroacetyl chloride. This process yields a piperazine derivative that serves as a scaffold for further chemical modifications aimed at enhancing its biological activity.

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the following areas:

Pharmaceutical Applications:

- Acetylcholinesterase Inhibition: It has been identified as a precursor for compounds that inhibit acetylcholinesterase, which is crucial in treating Alzheimer's disease.

- Anticonvulsant Activity: Derivatives of this compound have shown anticonvulsant properties in various animal models, indicating potential therapeutic applications in epilepsy .

Mechanism of Action:

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. For instance, as an acetylcholinesterase inhibitor, it binds to the enzyme's active site, preventing acetylcholine breakdown and enhancing cholinergic transmission.

Case Studies and Research Findings

Several studies have evaluated the biological activity of derivatives based on this compound:

-

Anticonvulsant Activity: A study synthesized twenty-two N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. These were tested for their efficacy in the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. Results indicated that certain derivatives provided significant protection against seizures, with varying efficacy based on their lipophilicity and structural modifications .

Compound MES Protection (100 mg/kg) scPTZ Protection (100 mg/kg) Clog P 14 Yes (0.5 h) No 3.15 16 Yes (4 h) Yes (0.5 h) 3.71 19 Yes (0.5 h & 4 h) Yes (0.5 h) 4.26 - Pharmacological Evaluation: Research has also focused on the structure-activity relationship (SAR), revealing that modifications such as the introduction of fluorine atoms significantly enhance anticonvulsant activity by improving metabolic stability and lipophilicity, which aids in central nervous system distribution .

Future Directions

The future research trajectory for this compound includes:

- Exploring New Derivatives: Continued synthesis of new derivatives to optimize their pharmacological profiles, particularly focusing on enhancing their inhibitory effects on acetylcholinesterase and exploring other potential therapeutic areas such as anti-depressants and anti-cancer agents .

- Mechanistic Studies: Further elucidation of its mechanisms of action at the molecular level could provide insights into its interaction with various receptors and enzymes, potentially leading to novel therapeutic applications.

特性

IUPAC Name |

2-chloro-1-(4-phenylpiperazin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O/c13-10-12(16)15-8-6-14(7-9-15)11-4-2-1-3-5-11/h1-5H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHIWWIFXKVGUMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10326768 | |

| Record name | 2-Chloro-1-(4-phenylpiperazin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14761-39-8 | |

| Record name | 2-Chloro-1-(4-phenylpiperazin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。